2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide
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Description
2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H29N3OS and its molecular weight is 347.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide are likely to be carbonyl compounds . Carbonyl compounds are a class of organic compounds that contain a carbon-oxygen double bond . They play a crucial role in many biological processes and are the key functional groups in aldehydes, ketones, carboxylic acids, and their derivatives .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the carbon of the carbonyl group, being electron-poor, acts as an electrophile and is attacked by an electron-rich nucleophilic group . The incoming nucleophile ‘pushes’ the electrons in the pi bond up to the oxygen . After the carbonyl is attacked by the nucleophile, the negatively charged oxygen often acts as a base, abstracting a proton from a nearby acid group .
Biochemical Pathways
The compound likely affects biochemical pathways involving carbonyl condensation reactions . These reactions occur in biological systems, for example, in the biosynthesis of citric acid . Aldolases, enzymes that catalyze aldol reactions, are involved in these pathways . Aldol reactions occur in several biological pathways, most commonly in the metabolism of carbohydrates (sugars) .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of nucleophilic addition . This can lead to the formation of various products, depending on the nature of the nucleophile involved in the reaction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can react with it. For instance, the presence of a general acid group can increase the bond’s polarity and make the carbon more electrophilic .
Properties
IUPAC Name |
1-[(4-pentylcyclohexanecarbonyl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-2-3-5-8-15-11-13-16(14-12-15)18(23)21-22-19(24)20-17-9-6-4-7-10-17/h4,6-7,9-10,15-16H,2-3,5,8,11-14H2,1H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYUOLKPJLYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.